molecular formula C14H26N2O3S B2505637 Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2445785-52-2

Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2505637
CAS No.: 2445785-52-2
M. Wt: 302.43
InChI Key: BKEILCDDQGXIRB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both a spirocyclic framework and a sulfonimidoyl group makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a diester or diketone precursor under acidic or basic conditions.

    Introduction of the Sulfonimidoyl Group: The sulfonimidoyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide, followed by oxidation to the sulfonimidoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfonimidoyl group can undergo oxidation to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group back to the corresponding sulfonamide or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonimidoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the sulfonimidoyl group.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfonamides or amines.

    Substitution: Various substituted sulfonimidoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its sulfonimidoyl group is particularly interesting for probing enzyme active sites and understanding enzyme inhibition mechanisms.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its spirocyclic structure and functional groups can be modified to enhance biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers with enhanced stability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with molecular targets through its sulfonimidoyl group. This group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: Similar spirocyclic structure but lacks the sulfonimidoyl group.

    Tert-butyl 3-(methylsulfonyl)-1-azaspiro[4.4]nonane-1-carboxylate: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.

Uniqueness

The presence of the sulfonimidoyl group in tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate distinguishes it from other similar compounds. This group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

This detailed overview provides a comprehensive understanding of tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[44]nonane-1-carboxylate, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-13(2,3)19-12(17)16-10-11(20(4,15)18)9-14(16)7-5-6-8-14/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEILCDDQGXIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCCC2)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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